![molecular formula C18H28N2OS B2500347 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one CAS No. 1448034-40-9](/img/structure/B2500347.png)
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms . It also has a dimethylamino group attached to it, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the thiazepane ring and the dimethylamino group. These groups can participate in various types of bonding and interactions, which would influence the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its specific structure and the conditions under which it is reacted. Amines, for example, can participate in a variety of reactions, including acid-base reactions and reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, amines generally have higher boiling points than similar-sized molecules that do not contain nitrogen .Scientific Research Applications
Disperse Dyes for Polyester Fabrics
- Synthesis and Characterization : 3-Dimethylamino-1-arylpropenones are synthesized by reacting para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal .
- Dyeing Polyester Fabrics : These compounds are used to create novel disperse colors by reacting enaminone derivatives with phenyldiazonium salt. The resulting disperse dyes are applied to polyester fabrics at temperatures between 70 and 130 °C .
- Color Fastness Assessment : Researchers evaluate the resistance of these dyed fabrics to light, rubbing, perspiration, and washing .
- Biological Activity : The synthetic dyes are also assessed for their biological activity against fungus, yeast, and Gram-positive and Gram-negative bacteria .
Intermolecular Interactions
- Stabilization of Clusters : 3-Dimethylamino-1-arylpropenones exhibit intermolecular interactions, including hydrogen bond contacts, which contribute to the stabilization of clusters .
Crosslinking Agent in Proteins
- Chemical Modification : 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide (a derivative of 3-Dimethylamino-1-arylpropenone) is used as a water-soluble carboxyl modifying reagent and crosslinking agent in proteins .
Functional Monomers for Responsive Polymers
- Thermo-pH Responsivity : Functional monomers based on 3-Dimethylamino-1-arylpropenone derivatives are used to achieve thermo-pH responsive polymers. For instance, vanillin-based monomers can be employed for this purpose .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2OS/c1-4-17(15-9-6-5-7-10-15)18(21)20-11-8-12-22-14-16(20)13-19(2)3/h5-7,9-10,16-17H,4,8,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTOKXPIDQQWLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCSCC2CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.